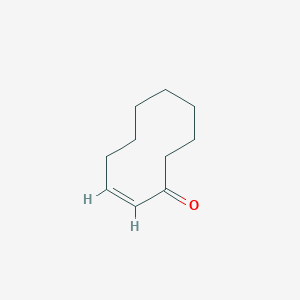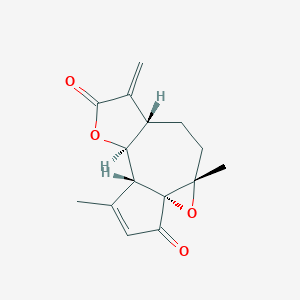![molecular formula C9H11NO2 B162001 2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one CAS No. 129222-17-9](/img/structure/B162001.png)
2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one, also known as A-844606, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. This compound belongs to the class of cyclopentane derivatives and has been studied for its various biological effects.
Mécanisme D'action
2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one exerts its effects by selectively blocking the T-type calcium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release. By blocking these channels, this compound reduces the transmission of pain signals and has been shown to be effective in reducing pain in animal models.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation, as well as decrease anxiety-like behavior in animal models. It has also been found to have a neuroprotective effect and may have potential use in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one in lab experiments is its potency and selectivity for the T-type calcium channels. This makes it a useful tool for studying the role of these channels in various biological processes. However, one limitation is that this compound is a relatively new compound and its long-term effects and safety profile are not yet fully understood.
Orientations Futures
There are several future directions for the study of 2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one. One area of interest is its potential use in the treatment of pain and inflammation. Further studies are needed to determine the optimal dosage and administration route for this compound. Additionally, the neuroprotective effects of this compound warrant further investigation for the treatment of neurodegenerative disorders. Finally, the safety profile of this compound needs to be fully characterized in order to determine its potential for clinical use.
In conclusion, this compound is a promising compound with potential use in the treatment of various conditions. Its selective blocking of the T-type calcium channels makes it a useful tool for studying the role of these channels in biological processes. Further research is needed to fully understand its effects and potential for clinical use.
Méthodes De Synthèse
The synthesis of 2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one involves the reaction of 2-pyrrolidinone with cyclopentadiene in the presence of a catalyst. The resulting product is then treated with acetic anhydride to yield this compound. This method of synthesis has been optimized to produce high yields of the compound.
Applications De Recherche Scientifique
2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one has been studied for its potential use in the treatment of various conditions such as pain, inflammation, and anxiety. It has been found to be a potent and selective blocker of the T-type calcium channels, which are involved in the transmission of pain signals. This makes this compound a promising candidate for the development of new pain medications.
Propriétés
Numéro CAS |
129222-17-9 |
|---|---|
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
2-acetyl-1,3,6,6a-tetrahydrocyclopenta[c]pyrrol-5-one |
InChI |
InChI=1S/C9H11NO2/c1-6(11)10-4-7-2-9(12)3-8(7)5-10/h2,8H,3-5H2,1H3 |
Clé InChI |
IWZZPWSKFAWJIY-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC2CC(=O)C=C2C1 |
SMILES canonique |
CC(=O)N1CC2CC(=O)C=C2C1 |
Synonymes |
Cyclopenta[c]pyrrol-5(1H)-one, 2-acetyl-2,3,3a,4-tetrahydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



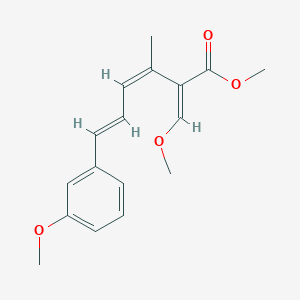
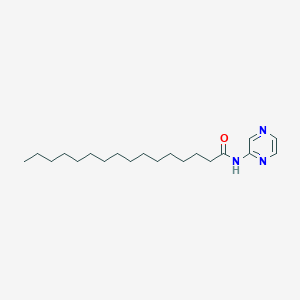
![[2-[(6S,8S,10R,13S,14S,16R,17R)-6-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B161927.png)
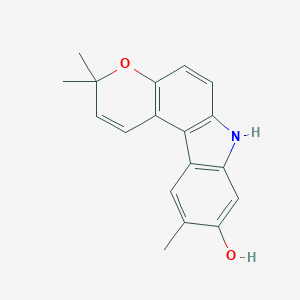


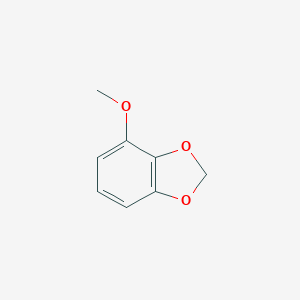
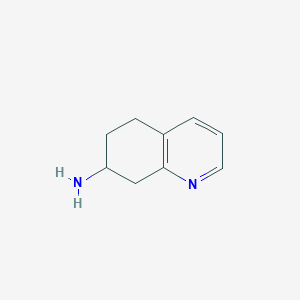
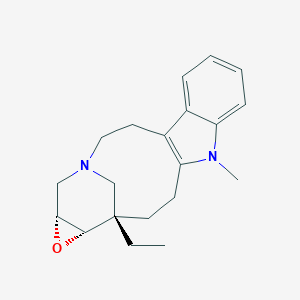

![[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B161958.png)
![(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B161960.png)
